
3-Ethoxy-2-fluoro-N,N,N-trimethyl-3-oxopropan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-fluoro-N,N,N-trimethyl-3-oxopropan-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes an ethoxy group, a fluoro group, and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-fluoro-N,N,N-trimethyl-3-oxopropan-1-aminium iodide typically involves a multi-step process. One common method starts with the reaction of 3-ethoxy-2-fluoropropanoic acid with trimethylamine in the presence of a dehydrating agent to form the corresponding amide. This intermediate is then treated with methyl iodide to yield the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-fluoro-N,N,N-trimethyl-3-oxopropan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The ethoxy and fluoro groups can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the ethoxy or fluoro groups.
Scientific Research Applications
3-Ethoxy-2-fluoro-N,N,N-trimethyl-3-oxopropan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It may be used in the formulation of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-fluoro-N,N,N-trimethyl-3-oxopropan-1-aminium iodide involves its interaction with molecular targets such as cell membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the ethoxy and fluoro groups.
3-Ethoxy-N,N,N-trimethyl-3-oxopropan-1-aminium iodide: Similar but without the fluoro group.
2-Fluoro-N,N,N-trimethyl-3-oxopropan-1-aminium iodide: Similar but without the ethoxy group.
Uniqueness
3-Ethoxy-2-fluoro-N,N,N-trimethyl-3-oxopropan-1-aminium iodide is unique due to the presence of both ethoxy and fluoro groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62555-47-9 |
|---|---|
Molecular Formula |
C8H17FINO2 |
Molecular Weight |
305.13 g/mol |
IUPAC Name |
(3-ethoxy-2-fluoro-3-oxopropyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C8H17FNO2.HI/c1-5-12-8(11)7(9)6-10(2,3)4;/h7H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KIASMQJTMNCFEC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(C[N+](C)(C)C)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


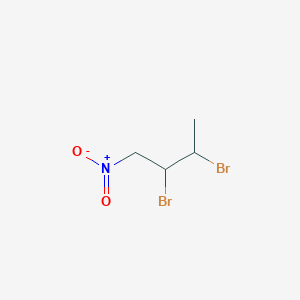

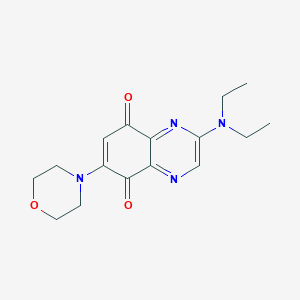
![1-Hexadecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14519542.png)

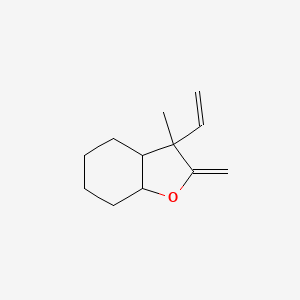
![{4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]phenyl}phenylphosphinic acid](/img/structure/B14519551.png)
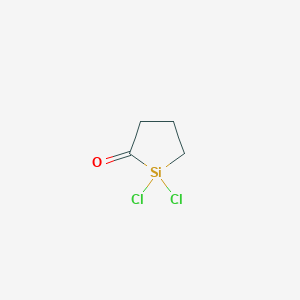
![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(1-naphthalenyl)-](/img/structure/B14519560.png)
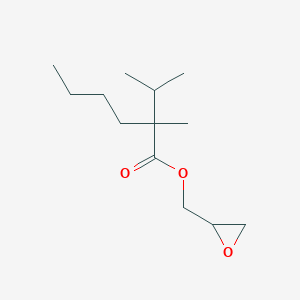

![2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate](/img/structure/B14519579.png)
![S-[3-(Phenylsulfanyl)propyl] diethylcarbamothioate](/img/structure/B14519586.png)
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one](/img/structure/B14519590.png)
